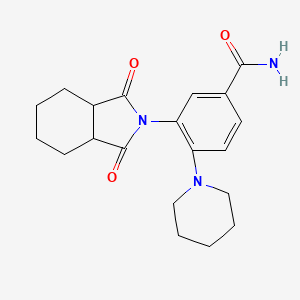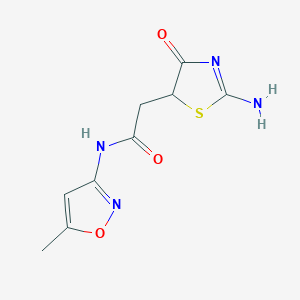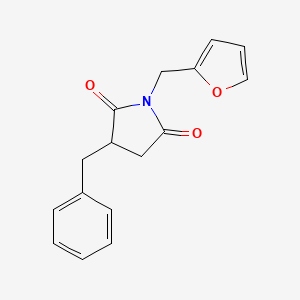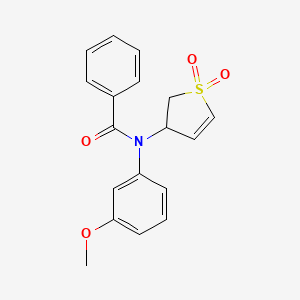![molecular formula C19H20N2O4 B4017275 methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4017275.png)
methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate
Description
Synthesis Analysis
The synthesis of methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate and its derivatives involves multiple steps, starting from simple precursors to more complex structures. For instance, the synthesis from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates to its 2-benzoyl analog demonstrates the compound's role in preparing polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate derivatives reveals the Z configuration around the exocyclic C=C double bond. This configuration is crucial for the compound's reactivity and its ability to form various heterocyclic systems (Djinović-Carugo et al., 1994).
Chemical Reactions and Properties
Methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate undergoes various chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, its reactions with carbocyclic and heterocyclic 1,3-diketones in acetic acid yield 3-benzoylamino substituted pyranones, demonstrating the compound's versatility in synthesizing heterocyclic systems (Ornik et al., 1990).
Physical Properties Analysis
While specific studies on the physical properties of methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate itself are not highlighted, the analysis of related compounds and their synthesis methods indirectly provides insights into its behavior and characteristics under different conditions.
Chemical Properties Analysis
The chemical properties of methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate are largely defined by its reactions with various reagents and conditions, leading to the formation of a wide range of heterocyclic compounds. Its ability to undergo transformations with aromatic amines, leading to the synthesis of oxazoloquinoline and imidazole-carboxylate derivatives, showcases its reactive nature and application in creating complex heterocyclic structures (Stanovnik et al., 2003).
properties
IUPAC Name |
methyl 2-[(2-benzamidobenzoyl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-15(19(24)25-2)20-18(23)14-11-7-8-12-16(14)21-17(22)13-9-5-4-6-10-13/h4-12,15H,3H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBIWODCFCNGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4017194.png)
![3-(3,4-dichlorophenyl)-1-methyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4017198.png)

![methyl [5-(5-bromo-3-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4017215.png)
![(2-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017233.png)

![2-[tert-butyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4017247.png)
![N-{4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017251.png)

![4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4017265.png)


![8-(2-methoxyisonicotinoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4017303.png)
